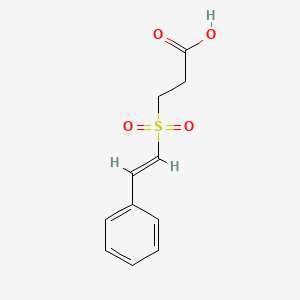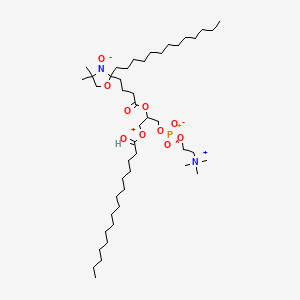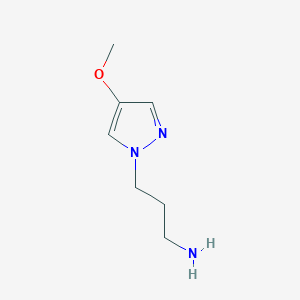
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H26N4. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its weak basicity and is often utilized as a ligand, reducing agent, catalyst, or cross-linking agent in polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and methylamine. The process can be summarized as follows:
Step 1: Ethylenediamine is reacted with dimethylamine in the presence of a catalyst under controlled temperature and pressure conditions.
Step 2: The intermediate product is then reacted with methylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous mixing of ethylenediamine, dimethylamine, and methylamine in a reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can interact with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-Aminoethyl)-N2,N2-dimethyl-1,2-ethanediamine
- N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
- N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-1,2-ethanediamine
Uniqueness
N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine is unique due to its specific combination of dimethylamino and methylamino groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications such as advanced polymer synthesis and targeted drug delivery systems.
Propriétés
Formule moléculaire |
C11H28N4 |
|---|---|
Poids moléculaire |
216.37 g/mol |
Nom IUPAC |
N',N'-bis[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C11H28N4/c1-12-6-7-15(10-8-13(2)3)11-9-14(4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
FVOFRVBSUADHKF-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(CCN(C)C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)




![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)

![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)
